molecular formula C23H20ClN3O2 B11565379 N-({N'-[(1E)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide

N-({N'-[(1E)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide

Cat. No.: B11565379
M. Wt: 405.9 g/mol
InChI Key: KRWQJKFRVRNBRP-WGOQTCKBSA-N
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Description

N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide: is a complex organic compound with a unique structure that includes a biphenyl group, a hydrazinecarbonyl moiety, and a chlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide typically involves multiple steps. One common method includes the condensation of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with 1,1’-biphenyl-4-carbaldehyde under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl moiety.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology:

  • Potential use in the development of biochemical probes.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as a therapeutic agent.
  • Studied for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Potential applications in material science.

Mechanism of Action

The mechanism of action of N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydrazinecarbonyl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-4-methylbenzamide
  • N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-4-fluorobenzamide

Comparison:

  • Uniqueness: The presence of the 4-chlorobenzamide group distinguishes it from other similar compounds, potentially altering its reactivity and biological activity.
  • Reactivity: The chlorine atom in the 4-chlorobenzamide group can participate in unique substitution reactions not possible with other substituents.
  • Biological Activity: The specific interactions with biological targets may vary depending on the substituent on the benzamide group, influencing its therapeutic potential.

This detailed article provides a comprehensive overview of N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H20ClN3O2

Molecular Weight

405.9 g/mol

IUPAC Name

4-chloro-N-[2-oxo-2-[(2E)-2-[1-(4-phenylphenyl)ethylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C23H20ClN3O2/c1-16(17-7-9-19(10-8-17)18-5-3-2-4-6-18)26-27-22(28)15-25-23(29)20-11-13-21(24)14-12-20/h2-14H,15H2,1H3,(H,25,29)(H,27,28)/b26-16+

InChI Key

KRWQJKFRVRNBRP-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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